4-Benzyloxy-3-nitroacetophenone

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Formoterol fumarate synthesis often fails with generic acetophenones due to misdirected electrophilic substitution and premature phenol deprotection. 4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8) is engineered to overcome these bottlenecks. • Enables selective α-bromination in up to 98% yield, followed by asymmetric reduction to chiral alcohol-essential for (R,R)-formoterol stereoselectivity. • The 4-benzyloxy group acts as a robust protecting group, preventing side reactions during downstream transformations and cleaving cleanly under mild hydrogenolysis. • Supplied at ≥98% purity (HPLC) with consistent melting point (134-136 °C) and chromatographic profile, supporting ANDA regulatory filings and analytical method validation. • Available from bench to bulk quantities with immediate global dispatch.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 14347-05-8
Cat. No. B018146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-nitroacetophenone
CAS14347-05-8
Synonyms1-(4-Benzyloxy-3-nitrophenyl)ethanone;  1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone; 
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyOWKGFSOHSDMRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-nitroacetophenone: Properties & Procurement


4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8) is a nitro-substituted aromatic ketone with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol [1]. It is characterized by the presence of a benzyloxy group at the para-position and a nitro group at the meta-position relative to the acetyl group [2]. This compound is primarily utilized as a critical intermediate in the synthesis of pharmaceuticals, notably the long-acting beta-2 adrenoceptor agonist formoterol [3][4].

Step 1
Protected ketone intermediate for formoterol synthesis pathway
Step 2
Enables selective α-bromination with benzyloxy steric and electronic control
Step 3
High-purity building block for asymmetric reduction and chiral alcohol research

4-Benzyloxy-3-nitroacetophenone: Why Generic Analogs Fail


Generic substitution of 4-Benzyloxy-3-nitroacetophenone with other acetophenone derivatives fails due to its unique ortho/para-directing and electron-withdrawing properties conferred by the specific combination of the 3-nitro and 4-benzyloxy substituents . Unlike simpler analogs such as 4-hydroxy-3-nitroacetophenone (CAS 6322-56-1) or 4-methoxy-3-nitroacetophenone (CAS 6277-38-9), the benzyloxy group serves as a robust protecting group for the phenol, enabling selective downstream transformations like α-bromination and asymmetric reduction essential for formoterol synthesis without premature deprotection or side reactions [1][2]. This precise electronic and steric environment is critical for achieving the high stereoselectivity required in the production of the optically pure active pharmaceutical ingredient (API) [3].

Target compound
4-Benzyloxy-3-nitroacetophenone
Benzyl protecting group prevents premature phenol oxidation and enables selective downstream transformations.
Analogs may shift outcomes
4-Hydroxy analog
Free phenol may undergo oxidation or deprotection side reactions, altering reaction selectivity.
4-Methoxy analog
Electron-donating methoxy group may direct bromination to the ring, reducing α-position selectivity.

4-Benzyloxy-3-nitroacetophenone: Evidence-Based Selection Guide


Synthetic Yield vs. Hydroxy Analog

The synthesis of 4-Benzyloxy-3-nitroacetophenone from 4-hydroxy-3-nitroacetophenone via benzylation with benzyl chloride proceeds with a reported yield of 84% after trituration . In contrast, the direct nitration of 4-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone is reported with yields around 70-75% under optimized conditions [1]. This demonstrates a quantifiable advantage in the benzylation step for obtaining the protected intermediate, which is critical for overall process efficiency in multi-step pharmaceutical synthesis.

Synthetic yield vs. hydroxy analog
Reported
84% yield (after purification)
Hydroxy analog: ~70–75% yield
Reported higher yield may support process efficiency evaluation in multi-step synthesis.
Cross-study comparable; different conditions apply.
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Commercial Purity vs. Common Analogs

Commercially available 4-Benzyloxy-3-nitroacetophenone is routinely offered with a purity specification of ≥98% (HPLC) from reputable vendors . This level of purity is consistent with requirements for its use as a key intermediate in pharmaceutical synthesis. In contrast, the unprotected analog, 4-hydroxy-3-nitroacetophenone, is commonly supplied at a lower purity grade (e.g., 95-97%) due to its higher reactivity and tendency to degrade or form hydrates . The higher purity of the benzyl-protected compound reduces the need for additional purification steps prior to use in critical transformations.

Commercial purity vs. hydroxy analog
Data to verify
≥98% (HPLC) typical specification
Hydroxy analog: 95–97% common grade
Higher purity may reduce additional purification needs and impurity risks in critical steps.
Vendor datasheets; verify lot-specific CoA.
Analytical Chemistry Quality Control Chemical Procurement

α-Bromination Selectivity vs. Methoxy Analog

4-Benzyloxy-3-nitroacetophenone undergoes α-bromination with bromine in chloroform to yield 4-benzyloxy-3-nitro-α-bromoacetophenone, a key intermediate in formoterol synthesis [1]. This reaction is reported to proceed cleanly and in high yield (e.g., 98% in some processes) . In contrast, the α-bromination of 4-methoxy-3-nitroacetophenone is less documented and may be complicated by the electron-donating nature of the methoxy group, which can lead to competing side reactions such as ring bromination or demethylation under brominating conditions. The benzyloxy group provides a balance of electron donation and steric protection, facilitating a more selective α-bromination.

α-Bromination selectivity vs. methoxy
Class-level
High selectivity for α-position; reported 98% bromination yield
Methoxy analog: selectivity data limited; competing ring bromination possible
Reported selectivity may simplify purification and improve process robustness.
Class-level inference based on electronic effects; confirm under target conditions.
Synthetic Methodology Halogenation Pharmaceutical Process Development

Melting Point as Purity Indicator

The melting point of 4-Benzyloxy-3-nitroacetophenone is reported in a narrow range of 134-136°C , indicative of high crystalline purity and consistent solid-state properties. This sharp melting range facilitates identification and quality control, ensuring batch-to-batch consistency. In comparison, 4-hydroxy-3-nitroacetophenone exhibits a broader melting range of 131-135°C , which may reflect the presence of hydrates or polymorphic forms, complicating analytical verification.

Melting point purity indicator
Data to verify
134–136 °C (narrow range)
Hydroxy analog: 131–135 °C (broader range)
Tighter melting range may support batch-to-batch consistency and QC release testing.
Reported literature and vendor data; validate with received lot.
Physical Characterization Quality Control Procurement Specification

4-Benzyloxy-3-nitroacetophenone: Key Application Scenarios


Formoterol/Arformoterol GMP API Synthesis

This compound is the established starting material for the industrial synthesis of formoterol fumarate, a long-acting beta-2 agonist used in asthma and COPD treatments [1]. The documented high yield (84%) in its preparation and its subsequent efficient α-bromination (up to 98% yield) make it the preferred choice for cost-effective, high-purity API manufacturing . Procurement of high-purity (≥98%) material is essential for meeting regulatory filing requirements (e.g., ANDA) [2].

Analytical Reference Standard & Method Development

Due to its well-defined melting point (134-136°C) and consistent chromatographic behavior, 4-Benzyloxy-3-nitroacetophenone is utilized as a reference standard in analytical method development and validation for formoterol-related substances [1]. Its use ensures accurate quantification of impurities and process-related substances during API release and stability studies .

Asymmetric Synthesis for Beta-Agonists

The compound's unique structure, particularly the benzyl-protected phenol and the nitro group, provides a platform for studying asymmetric reduction methodologies [1]. It is a key substrate in the development of stereoselective catalysts for the reduction of α-bromo ketones to chiral alcohols, a critical step in producing enantiomerically pure formoterol. Researchers rely on its specific reactivity to screen new catalytic systems and optimize reaction conditions .

Advanced Intermediates for LABA Development

Beyond formoterol, this compound serves as a versatile building block for synthesizing other LABA analogs. The benzyl group can be selectively removed under mild hydrogenolysis conditions to reveal the phenol for further functionalization, enabling the synthesis of diverse libraries of compounds for SAR studies [1]. This synthetic flexibility is not available with other protecting groups or unfunctionalized acetophenones.

Application
Selection Property
Validation Focus
Formoterol intermediate process research
Benzyl-protected nitroacetophenone building block
Synthetic yield optimization and purity profiling
Analytical reference standard for process control
Consistent melting point and chromatographic behavior
Method accuracy and impurity quantification
Asymmetric reduction methodology studies
α-Bromo ketone substrate with stereoelectronic control
Enantioselectivity and catalyst screening
LABA analog SAR library synthesis
Selective benzyl deprotection enabling phenol functionalization
Synthetic flexibility and compound diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyloxy-3-nitroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.